L-Valine, 2,3-dimethyl-

Description

Contextualization within Amino Acid Chemistry and Non-Proteinogenic Analogs

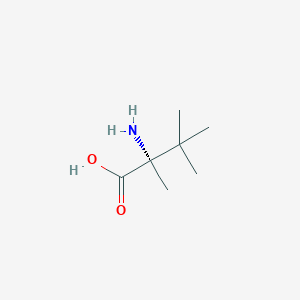

L-Valine, 2,3-dimethyl-, with the systematic IUPAC name 2-Amino-2,3,3-trimethylbutanoic acid, is classified as a non-proteinogenic α-amino acid. Unlike its proteinogenic counterpart, L-valine, it is not encoded by the standard genetic code of organisms. nih.govrsc.org This compound belongs to a specific subgroup of NPAAs known as α,α-disubstituted or quaternary α-amino acids. This classification arises from the structure of its α-carbon (the carbon atom adjacent to the carboxyl group), which is bonded to four non-hydrogen substituents: an amino group, a carboxyl group, a methyl group, and a tert-butyl group.

Historical Development and Research Significance of Highly Substituted Amino Acids

The deliberate synthesis and incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery. nih.govnih.gov Historically, as the limitations of natural peptide therapeutics became apparent, researchers sought ways to modify their structures to enhance their drug-like properties. This led to the development of synthetic amino acids, with thousands now reported in scientific literature. taylorandfrancis.com

Highly substituted amino acids, particularly α,α-disubstituted variants like L-Valine, 2,3-dimethyl-, have garnered significant research attention. sciencenet.cn The development of methods for their stereoselective synthesis has been an intensive focus in organic chemistry for decades. capes.gov.brcsic.es The research significance of these compounds is profound. They are utilized as crucial building blocks in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with superior pharmacological profiles. mdpi.com The introduction of a quaternary α-carbon, as seen in 2-Amino-2,3,3-trimethylbutanoic acid, restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive shape, thereby increasing its affinity and selectivity for a biological target. Furthermore, these analogs are found in some natural peptide antibiotics and can act as potent inhibitors of certain enzymes, making them valuable for developing new pharmaceuticals. sciencenet.cn

Stereochemical Considerations and Chiral Purity in Research Contexts

Stereochemistry—the three-dimensional arrangement of atoms—is a critical aspect of the chemistry of L-Valine, 2,3-dimethyl-. The α-carbon of this molecule is a chiral center, meaning it is non-superimposable on its mirror image. This gives rise to two enantiomers: L-Valine, 2,3-dimethyl- (the (S)-enantiomer, assuming standard Cahn-Ingold-Prelog priority rules) and its mirror image, D-Valine, 2,3-dimethyl- (the (R)-enantiomer).

In biological and pharmaceutical research, the chiral purity of a compound is of utmost importance. The different enantiomers of a chiral molecule can exhibit vastly different biological activities, potencies, and toxicities. Therefore, obtaining enantiomerically pure compounds is essential for reliable and reproducible research and for the development of safe and effective drugs. tcichemicals.com

The synthesis of quaternary α-amino acids in an optically pure form presents a significant chemical challenge. nih.govnih.gov Two primary strategies are employed:

Asymmetric Synthesis: This involves using chiral starting materials, reagents, or catalysts to selectively produce one enantiomer over the other. rsc.orgnih.gov Methods such as the alkylation of chiral enolates or the use of phase-transfer catalysis with chiral catalysts have been developed for this purpose. nih.gov

Chiral Resolution: This process separates a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. wikipedia.org A common method involves reacting the racemic amino acid with a pure chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like crystallization. wikipedia.orgrsc.org Afterward, the resolving agent is removed to yield the pure enantiomer.

Achieving high chiral purity for compounds like L-Valine, 2,3-dimethyl- is a critical step that enables the precise study of its effects on peptide structure and function, ensuring that any observed biological activity can be attributed to a single, well-defined molecular entity.

Structure

3D Structure

Properties

CAS No. |

151212-89-4 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.1995 |

Synonyms |

L-Isovaline, 3,3-dimethyl- (9CI) |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Elucidation of L Valine, 2,3 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and stereochemistry of molecules like L-Valine, 2,3-dimethyl-. The presence of multiple chiral centers and sterically hindered groups in this molecule leads to complex but informative NMR spectra.

Detailed Research Findings: In L-Valine, 2,3-dimethyl-, the α-carbon and β-carbon are stereocenters. The protons and carbons in the molecule exhibit distinct chemical shifts and coupling constants that are highly sensitive to their stereochemical environment. A key feature in the ¹H NMR spectrum is the diastereotopicity of the methyl groups. acs.orgacs.org The two methyl groups attached to the β-carbon are chemically non-equivalent due to the adjacent chiral α-carbon, and will therefore appear as two distinct signals, likely doublets, coupling to the β-proton. Similarly, the two methyl groups of the valine side chain are also diastereotopic and will present as separate signals.

¹H NMR spectroscopy can distinguish between syn and anti diastereomers by analyzing the coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. nih.gov For instance, the magnitude of the ³J(Hα-Hβ) coupling constant is dependent on the dihedral angle between these protons, which differs between stereoisomers. Temperature-dependent NMR studies can also provide insight into the rotational barriers around the C(O)-N and N-iPr bonds, revealing information about conformational flexibility. cdnsciencepub.comacs.org

¹³C NMR spectroscopy complements the proton data, with the chemical shifts of the diastereotopic methyl carbons being particularly informative. acs.orgacs.org The stereo-controlled synthesis of ¹³C-enriched isotopomers of similar amino acids like L-valine has been used to definitively assign the signals of pro-R and pro-S methyl groups, a technique that could be applied to L-Valine, 2,3-dimethyl-. acs.org

Table 3.1.1: Predicted ¹H and ¹³C NMR Data for L-Valine, 2,3-dimethyl- (based on analogous compounds)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | α-H | 3.5 - 4.0 | d | Coupling to β-H |

| ¹H | β-H | 2.0 - 2.5 | m | Complex coupling with α-H and methyl protons |

| ¹H | β-CH₃ (diastereotopic 1) | 0.9 - 1.2 | d | Diastereotopic due to α-chiral center |

| ¹H | β-CH₃ (diastereotopic 2) | 0.9 - 1.2 | d | Diastereotopic due to α-chiral center |

| ¹H | γ-CH (isopropyl) | 2.8 - 3.2 | m | Coupling to γ-methyl protons |

| ¹H | γ-CH₃ (diastereotopic 1) | 1.0 - 1.3 | d | Diastereotopic due to α-chiral center |

| ¹H | γ-CH₃ (diastereotopic 2) | 1.0 - 1.3 | d | Diastereotopic due to α-chiral center |

| ¹³C | C=O | 170 - 175 | s | Carboxyl carbon |

| ¹³C | Cα | 58 - 62 | s | |

| ¹³C | Cβ | 30 - 35 | s | |

| ¹³C | β-CH₃ (diastereotopic 1) | 18 - 22 | s | Non-equivalent signals |

| ¹³C | β-CH₃ (diastereotopic 2) | 18 - 22 | s | Non-equivalent signals |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of L-Valine, 2,3-dimethyl- through analysis of its fragmentation patterns. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize amino acids for MS analysis. nih.gov

Detailed Research Findings: The analysis of underivatized amino acids by MS often involves observing the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion induce fragmentation, providing structural information. For valine and similar branched-chain amino acids, a characteristic fragmentation pathway involves the neutral loss of water and carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov Other common losses include ammonia (B1221849) ([M+H - NH₃]⁺). nih.gov

For L-Valine, 2,3-dimethyl-, the presence of the dimethyl groups would influence the fragmentation. Studies on N,N-dimethyl amino acids show that they primarily eliminate a combination of water and carbon monoxide. researchgate.net Derivatization, for example with ethyl chloroformate (ECF) or tert-Butyldimethylsilyl (TBDMS) reagents, is often employed to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS) and to generate predictable fragmentation patterns. sigmaaldrich.comwiley.com For instance, TBDMS derivatives of valine show characteristic fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and the silyl (B83357) group (M-159). sigmaaldrich.com ECF derivatives of N-methyl valine show an abundant [M-COOC₂H₅]⁺ ion. wiley.com High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the parent ion and its fragments, confirming the molecular formula.

Table 3.2.1: Expected Key Fragments in ESI-MS/MS of L-Valine, 2,3-dimethyl- (MW = 145.20 g/mol )

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 146.1281 ([M+H]⁺) | 128.1176 | H₂O (18.0105) | [M+H - H₂O]⁺ |

| 146.1281 ([M+H]⁺) | 100.1223 | HCOOH (46.0058) | Immonium ion [M+H - HCOOH]⁺ |

| 146.1281 ([M+H]⁺) | 88.0757 | C₄H₁₀ (58.0464) | Loss of isobutane (B21531) from side chain |

| 146.1281 ([M+H]⁺) | 72.0808 | H₂O + CO + C₂H₄ (74.0473) | Further fragmentation |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.org This technique can provide unambiguous information on bond lengths, bond angles, torsion angles, and absolute stereochemistry.

Detailed Research Findings: To perform X-ray crystallography, a high-quality single crystal of L-Valine, 2,3-dimethyl- must first be grown. wikipedia.org This can often be a challenging step. Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is measured. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

For L-Valine, 2,3-dimethyl-, an X-ray crystal structure would precisely define the conformation of the molecule in the solid state, including the puckering of the carbon backbone and the orientation of the dimethyl and isopropyl substituents. It would also reveal the network of intermolecular interactions, such as hydrogen bonds between the carboxylic acid and amino groups of adjacent molecules, which dictate the crystal packing. While no specific crystal structure for L-Valine, 2,3-dimethyl- is publicly available, studies on similar molecules, such as a valine-valine dipeptide, have been successfully characterized, demonstrating the feasibility of this analysis. cdnsciencepub.com A study on the co-crystallization of L-valine and L-isoleucine has also shown how subtle differences in side-chain structure influence crystal packing. acs.org

Table 3.3.1: Key Information Obtainable from X-ray Crystallography of L-Valine, 2,3-dimethyl-

| Parameter | Description | Significance for Structural Elucidation |

|---|---|---|

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the repeating crystal lattice unit. | Fundamental properties of the crystal system. |

| Space Group | The symmetry elements present in the crystal lattice. | Defines the packing arrangement and symmetry relationships between molecules. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Allows for the calculation of all bond lengths, bond angles, and torsion angles. |

| Torsion Angles | Dihedral angles defining the conformation of the molecular backbone and side chains. | Provides a definitive picture of the solid-state conformation. |

| Hydrogen Bonding Network | Distances and angles of intermolecular hydrogen bonds. | Explains the forces holding the crystal lattice together and influences physical properties. |

| Absolute Stereochemistry | The absolute configuration (R/S) at each chiral center. | Unambiguously confirms the stereochemistry of the molecule. |

Chiral Chromatography and Derivatization Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of L-Valine, 2,3-dimethyl- is crucial, and this is primarily achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net

Detailed Research Findings: Direct separation of enantiomers can be accomplished by using a Chiral Stationary Phase (CSP). yakhak.org Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are widely used and have proven effective for separating a variety of non-proteinogenic amino acids. researchgate.netyakhak.orgnih.gov Another direct approach is Chiral Ligand-Exchange Chromatography (CLEC), where a chiral ligand (e.g., an L-amino acid like L-proline) and a metal ion (e.g., Cu²⁺) are added to the mobile phase, leading to the formation of transient diastereomeric complexes with the analyte enantiomers that can be separated on a standard reversed-phase column. tandfonline.comscielo.br

Indirect methods involve derivatizing the amino acid with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard achiral column. A popular strategy for primary amines is derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, which creates diastereomeric isoindole adducts that are highly fluorescent, enabling sensitive detection. rsc.org For GC analysis, derivatization is necessary to make the amino acid volatile. Chiral GC columns, such as those coated with Chirasil-Val (a polysiloxane-anchored L-valine derivative), are highly effective for separating derivatized D- and L-amino acids. chromatographyonline.com

Table 3.4.1: Examples of Chiral Chromatography Methods for Amino Acid Separation

| Technique | Chiral Selector / Stationary Phase | Derivatization | Detection | Reference Application |

|---|---|---|---|---|

| Chiral HPLC | Chiralpak IA (amylose-based CSP) | Nitrobenzoxadiazole (NBD) | UV/Fluorescence | Separation of α-amino acid esters. yakhak.org |

| Chiral HPLC | N,S-dioctyl-D-penicillamine (CLEC) | None (underivatized) | UV | Separation of non-protein amino acids. tandfonline.com |

| Chiral HPLC | β-cyclodextrin-based CSP | None or pre-column | UV/MS | General separation of non-proteinogenic amino acids. researchgate.net |

| Chiral GC | Chirasil-Val (L-valine derivative CSP) | Esterification/Acylation | FID/MS | Separation of D/L amino acids. chromatographyonline.com |

| RP-HPLC | Achiral C18 column | o-phthalaldehyde (OPA) / Chiral Thiol | Fluorescence | Quantification of D-Valine in L-Valine. rsc.org |

Application of Circular Dichroism (CD) Spectroscopy for Solution-State Conformation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org It is particularly sensitive to the secondary structure of peptides and the solution-state conformation of chiral molecules like L-Valine, 2,3-dimethyl-.

Studies on L-valine derivatives and peptides have shown that the introduction of chiral moieties induces helicity in polymer chains, which can be observed and quantified by CD spectroscopy. researchgate.netdiva-portal.org The conformation of L-Valine, 2,3-dimethyl- in solution will be a dynamic equilibrium of different rotamers. CD spectroscopy provides a picture of the time-averaged conformation. By measuring CD spectra under different solvent conditions or temperatures, one can study how the conformational equilibrium shifts. The resulting spectrum is a unique fingerprint for the specific enantiomer and its predominant conformation in solution. spiedigitallibrary.org

Computational Chemistry in Spectroscopic Data Interpretation and Structure Prediction

Computational chemistry provides a theoretical framework to complement and interpret experimental spectroscopic data. Methods like Density Functional Theory (DFT) are invaluable for predicting structures, energies, and spectroscopic properties of molecules like L-Valine, 2,3-dimethyl-.

Detailed Research Findings: Computational methods can be used to perform a conformational analysis by calculating the relative energies of various possible rotamers of L-Valine, 2,3-dimethyl-. chimia.ch This helps identify the most stable, low-energy conformations that are likely to be populated in solution or in the crystal lattice.

For NMR spectroscopy, computational chemistry can predict chemical shifts and coupling constants for a given conformation. acs.orgacs.org By comparing the calculated spectra for different potential stereoisomers or conformers with the experimental data, a confident structural assignment can be made. This is particularly useful for resolving ambiguities in complex spectra.

In the context of CD spectroscopy, time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum for a specific molecular geometry. researchgate.net By calculating the spectra for the lowest-energy conformers and comparing them to the experimental spectrum, it is possible to determine the predominant solution-state conformation and the absolute configuration of the molecule. This integrated approach, combining experimental spectroscopy with high-level computational analysis, is a powerful strategy for the complete structural elucidation of complex chiral molecules. chimia.chresearchgate.net

Integration and Role in Peptide and Protein Chemistry

Strategies for the Incorporation of L-Valine, 2,3-dimethyl- into Synthetic Peptides

The synthesis of peptides containing sterically hindered amino acids like L-Valine, 2,3-dimethyl- is often challenging due to poor yields when using conventional coupling reagents. researchgate.net The formation of an amide bond between an α,α-disubstituted amino acid and the next amino acid in the sequence is difficult due to the steric hindrance of the amine group. researchgate.net Traditional activation methods, such as those employing carbodiimides, are frequently inefficient, leading to low yields and slow reaction rates. researchgate.net

To overcome these hurdles, specialized coupling reagents and strategies have been developed. The use of aminium, uronium, and phosphonium (B103445) salts has become a preferred choice in both solution- and solid-phase peptide synthesis. iris-biotech.de Reagents like HATU, HBTU, and PyBOP have demonstrated high coupling rates with minimal side reactions. peptide.combachem.com The application of microwave-assisted synthesis has also been shown to enhance the difficult coupling onto a methylated N-terminus. springernature.com

Another effective approach involves the use of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids, which are suitable for both solution and solid-phase peptide synthesis. researchgate.netnih.gov The conversion of amino acid derivatives into anhydrides using reagents like EEDQ, or into acid fluorides, has also proven to be particularly effective for coupling sterically hindered amino acids. bachem.comnih.gov

Interactive Data Table: Coupling Reagents for Sterically Hindered Amino Acids

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC | Often used with additives like HOBt to reduce racemization. peptide.com |

| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU® | Highly reactive and efficient, often the preferred choice for difficult couplings. iris-biotech.depeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Effective alternatives to aminium/uronium salts, particularly for N-methylated residues. iris-biotech.depeptide.com |

| Acid Halides | Amino Acid Fluorides (via TFFH) | Show high reactivity and are well-suited for α,α-disubstituted amino acids. iris-biotech.denih.gov |

Conformational Constraints and Their Structural Impact on Peptide Secondary and Tertiary Structures

The incorporation of L-Valine, 2,3-dimethyl- imposes significant conformational constraints on the peptide backbone. The steric hindrance from the α-methyl group restricts the possible values of the phi (φ) and psi (ψ) dihedral angles, thereby influencing the local secondary structure. nih.gov

Similar to other α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), L-Valine, 2,3-dimethyl- is a potent promoter of helical conformations, such as the 3(10)-helix and the α-helix. cam.ac.uk However, as a chiral α-amino acid, it exhibits an extremely strong bias for a right-handed screw sense, making it a more suitable building block for designing right-handed α-helical peptide models compared to the achiral Aib. nih.gov

These conformational restrictions can be leveraged to stabilize specific secondary structures within a peptide, which is crucial for mimicking the bioactive conformation of larger proteins or for creating stable peptide scaffolds. nih.govnih.gov The ability to enforce a particular conformation can reduce the entropic cost of binding to a target, potentially increasing binding affinity. cam.ac.uk

Influence on Proteolytic Stability and Resistance of Peptides and Proteins

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. cam.ac.uk The incorporation of non-natural amino acids, such as L-Valine, 2,3-dimethyl-, is a well-established strategy to enhance proteolytic stability. cam.ac.uk

The steric bulk of the α-methyl group in L-Valine, 2,3-dimethyl- can hinder the recognition and cleavage of the adjacent peptide bonds by proteolytic enzymes. cam.ac.uk This increased resistance to enzymatic degradation can significantly prolong the in vivo half-life of a peptide, thereby improving its pharmacokinetic profile. springernature.comresearchgate.net

Research has shown that peptides containing α,α-disubstituted amino acids exhibit remarkable stability in serum. researchgate.net This enhanced stability is a critical attribute for the development of peptide-based drugs and research tools that need to remain intact in a biological environment. cam.ac.uknih.gov

Application as a Structural Probe in Protein Science and Conformational Studies

The defined conformational preferences of L-Valine, 2,3-dimethyl- make it a valuable tool for probing protein structure and function. By strategically substituting a native amino acid with this constrained analogue, researchers can investigate the importance of conformational flexibility at a specific position within a peptide or protein.

This approach can be used to stabilize a particular conformation for structural studies, such as X-ray crystallography or NMR spectroscopy. nih.govmdpi.com The resulting structural information can provide insights into the bioactive conformation of a peptide or the mechanism of a protein-protein interaction.

Furthermore, L-Valine, 2,3-dimethyl- can be used in structure-activity relationship (SAR) studies to understand how conformational changes impact biological activity. By observing the effects of introducing this rigid residue, scientists can deduce the conformational requirements for receptor binding or enzyme inhibition. The use of isotope-labeled valine derivatives has also been employed to probe protein-ligand interactions using NMR techniques. researchgate.netnih.gov

Enzymatic Interactions and Metabolic Pathways in Non Human and in Vitro Systems

Substrate Specificity and Enzyme Kinetics in Model Biological Systems

No specific studies detailing the substrate specificity or enzyme kinetics of transaminases, dehydrogenases, or other enzymes with "L-Valine, 2,3-dimethyl-" were identified. Research on related compounds, such as α-methyl-L-valine, indicates its use as a building block in peptide synthesis and for metabolic studies, but does not provide kinetic data (Km, kcat) for specific enzymes. chemimpex.com Generally, α-methylation significantly increases steric hindrance at the α-carbon, which is known to make such compounds poor substrates or even inhibitors for many enzymes that process standard amino acids.

Role in Microbial Metabolism and Physiology

There is no available information describing a defined role for "L-Valine, 2,3-dimethyl-" in the metabolism or physiology of microorganisms like bacteria or fungi. Standard L-valine biosynthesis pathways in microbes such as Corynebacterium glutamicum are well-documented, starting from pyruvate and involving enzymes like acetohydroxyacid synthase and valine aminotransferase. wikipedia.orgresearchgate.netnih.gov However, no pathways for the biosynthesis or utilization of "L-Valine, 2,3-dimethyl-" have been described.

Enzymatic Modifications and Biotransformations of L-Valine, 2,3-dimethyl-

No literature was found that documents specific enzymatic modifications or biotransformations of "L-Valine, 2,3-dimethyl-". While general chemical reactions such as oxidation, reduction, and substitution are theoretically possible for its functional groups, there are no published reports of enzymes catalyzing these transformations in biological systems. smolecule.com

Metabolic Fate and Degradation/Anabolism Pathways in Non-Human Organisms and Cell-Free Systems

The metabolic fate and specific degradation or anabolism pathways for "L-Valine, 2,3-dimethyl-" in any non-human organism or in vitro system have not been documented. The catabolism of L-valine is well-understood, proceeding through transamination to α-ketoisovalerate, followed by oxidative decarboxylation and a series of reactions leading to succinyl-CoA. wikipedia.orgnih.govnih.govhmdb.ca However, it cannot be assumed that a sterically hindered, α-methylated derivative like "L-Valine, 2,3-dimethyl-" would enter this or any other known metabolic pathway.

Theoretical and Computational Studies on L Valine, 2,3 Dimethyl

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For L-Valine, 2,3-dimethyl-, MD simulations would be instrumental in exploring its conformational flexibility and its interactions with a solvent, typically water.

The process involves placing a model of the molecule within a simulated box of solvent molecules. The interactions between all atoms are governed by a set of parameters known as a force field (e.g., GROMOS, CHARMM, AMBER). The simulation calculates the forces on each atom and integrates Newton's equations of motion to track their positions and velocities over a series of small time steps, effectively simulating the molecule's behavior over nanoseconds or even microseconds.

Conformational Landscapes: The extra methyl groups on the alpha and beta carbons of L-Valine, 2,3-dimethyl- would create significant steric hindrance, restricting the range of accessible backbone (phi, ψ) and side-chain (chi) dihedral angles compared to L-valine. MD simulations can map the free energy landscape as a function of these angles, identifying the most stable low-energy conformations. nih.gov The results would likely show a limited number of preferred rotameric states for the side chain.

Solvation Effects: By simulating the molecule in a water box, the structure and dynamics of the surrounding solvent can be analyzed. Radial distribution functions (RDFs) can be calculated to understand the arrangement of water molecules around the amino acid's functional groups (amine and carboxyl) and its hydrophobic alkyl groups. researchgate.net These simulations also allow for the calculation of the free energy of solvation, a key parameter indicating the molecule's solubility and hydrophobicity. The increased nonpolar surface area from the additional methyl groups would be expected to decrease its solubility in water compared to L-valine.

Table 1: Representative Data from a Hypothetical MD Simulation of L-Valine, 2,3-dimethyl-

| Parameter | Predicted Value/Observation | Implication |

|---|---|---|

| Most Stable Backbone Conformation (Φ, Ψ) | -140°, +135° | Indicates a preference for a β-sheet-like conformation, common for sterically hindered amino acids. |

| Side Chain Rotamer Population (χ1) | g- (65%), t (30%), g+ (5%) | Steric clash from the 2- and 3-methyl groups heavily favors a specific side-chain orientation. |

| Solvation Free Energy (ΔGsolv) | -8.5 kcal/mol | Suggests moderate water solubility, likely lower than the parent L-valine due to increased hydrophobicity. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. acs.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Electronic Structure: A primary output of QC calculations is the identification of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap implies higher stability. nih.gov

Reactivity Predictions: From the electronic structure, various reactivity descriptors can be calculated. A Molecular Electrostatic Potential (MEP) map can be generated, which visualizes the charge distribution on the molecule's surface. nih.gov Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the carboxyl oxygen atoms, while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack), typically near the amine group's hydrogen atoms. Other calculated parameters like ionization potential, electron affinity, and chemical hardness further quantify the molecule's reactivity. nih.gov

Table 2: Hypothetical Electronic Properties of L-Valine, 2,3-dimethyl- Calculated via DFT

| Property | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Relates to the ionization potential and electron-donating capability. |

| LUMO Energy | -0.9 eV | Relates to the electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 5.9 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.5 Debye | Suggests the molecule is polar. |

Docking and Binding Energy Studies with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. nih.gov This method is fundamental in drug discovery and for understanding metabolic pathways.

For L-Valine, 2,3-dimethyl-, potential biomolecular targets could include amino acid transporters or enzymes involved in amino acid metabolism, such as branched-chain aminotransferases. nih.govdrugbank.com The docking process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank them based on their energetic favorability.

The results of a docking study would reveal the most likely binding mode and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. For instance, the carboxylate and amino groups would likely form hydrogen bonds with polar residues in the active site, while the bulky, methylated side chain would fit into a hydrophobic pocket. Following docking, more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity.

Table 3: Hypothetical Docking Results for L-Valine, 2,3-dimethyl- with a Branched-Chain Aminotransferase

| Parameter | Predicted Value | Key Finding |

|---|---|---|

| Docking Score | -7.2 kcal/mol | Indicates a favorable binding interaction. |

| Binding Free Energy (MM/PBSA) | -5.8 kcal/mol | Provides a quantitative estimate of binding affinity. |

| Key Interacting Residues | Arg45, Asp120, Phe78, Leu150 | Hydrogen bonds with Arg45 and Asp120; hydrophobic interactions with Phe78 and Leu150. |

Prediction of Spectroscopic Properties and Reaction Mechanisms

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can aid in the identification and structural elucidation of new molecules.

Spectroscopic Properties: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. mdpi.comresearchgate.net These predicted spectra can be compared directly with experimental data to confirm the molecule's structure. Similarly, the vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be computed, allowing for the assignment of specific spectral peaks to the vibrational modes of the molecule's functional groups. researchgate.net

Reaction Mechanisms: Computational chemistry can be used to explore the potential chemical reactions of L-Valine, 2,3-dimethyl-. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating the transition state structure and calculating the activation energy barrier. nih.gov For example, the mechanism of a reaction like the esterification of the carboxyl group or the acylation of the amino group could be elucidated, providing insights into the molecule's chemical reactivity under different conditions. study.com

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for L-Valine, 2,3-dimethyl-

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=O (Carboxyl) | 178.5 | C1 |

| Cα (alpha-carbon) | 65.2 | C2 |

| Cβ (beta-carbon) | 35.8 | C3 |

| Cα-CH₃ | 24.1 | Methyl on C2 |

| Cβ-CH₃ | 22.5 | Methyl on C3 |

| Cγ (gamma-carbons) | 19.8, 18.9 | Original valine methyls |

Chemical Derivatization and Analog Design in Academic Research

Synthesis of Modified L-Valine, 2,3-dimethyl- Analogs (e.g., N-substituted, C-terminal modifications, side-chain modifications)

The synthesis of modified analogs of a sterically hindered amino acid like L-Valine, 2,3-dimethyl- would present significant chemical challenges. The presence of methyl groups at both the α- and β-positions would create substantial steric hindrance around the reactive centers of the molecule—the amine and carboxylic acid groups.

N-Substituted Analogs: N-substitution, such as alkylation or acylation, would likely require forcing conditions due to the steric congestion around the nitrogen atom. Standard procedures might result in low yields. For instance, the synthesis of N,N-dimethyl-L-valine is known, but the additional methyl group at the α-carbon in the target molecule would further impede reactions. medchemexpress.com

C-Terminal Modifications: Esterification or amidation at the C-terminus would also be affected by steric hindrance. The formation of esters, such as methyl or ethyl esters, is a common modification for amino acids to protect the carboxylic acid group during peptide synthesis or to enhance solubility. nih.gov However, for L-Valine, 2,3-dimethyl-, the bulky side chain would make the carboxyl group less accessible to attacking nucleophiles. Specialized coupling reagents and potentially higher temperatures or longer reaction times might be necessary to achieve these modifications.

Side-Chain Modifications: The side-chain of L-Valine, 2,3-dimethyl- consists of an isopropyl group with an additional methyl substituent. This aliphatic side chain is generally unreactive. Any modification would likely require radical halogenation or other high-energy processes, which could lack selectivity and potentially lead to decomposition of the amino acid backbone.

Table 1: Hypothetical Synthetic Modifications of L-Valine, 2,3-dimethyl- and Potential Challenges

| Modification Type | Example Reaction | Key Challenges |

| N-Substitution | Reductive amination with formaldehyde (B43269) and a reducing agent to form N,N-dimethyl analog. | Severe steric hindrance from the α-methyl and isopropyl groups impeding access to the nitrogen atom. |

| C-Terminal Esterification | Fischer esterification with methanol (B129727) and an acid catalyst. | Steric hindrance around the carbonyl carbon, making it difficult for the alcohol to attack. Potential for side reactions under harsh conditions. |

| C-Terminal Amidation | Coupling with an amine using a carbodiimide (B86325) reagent (e.g., DCC). | Difficulty in forming the activated ester intermediate and subsequent nucleophilic attack by the amine due to steric bulk. |

| Side-Chain Functionalization | Radical bromination followed by nucleophilic substitution. | Lack of selectivity, potential for multiple halogenations, and risk of racemization or decomposition of the amino acid. |

This table is based on general chemical principles, as specific experimental data for L-Valine, 2,3-dimethyl- is not available.

Mechanistic Structure-Function Relationship Studies in Model Biological Systems (non-pharmacological contexts)

In the absence of direct studies on L-Valine, 2,3-dimethyl-, we can infer its potential behavior in biological systems based on its structure. The extreme steric bulk of the side chain would likely have profound effects on the structure of peptides and proteins if it were to be incorporated.

In non-pharmacological model systems, researchers often use unnatural amino acids to probe the structural and functional requirements of peptides and enzymes. The incorporation of a highly hindered residue like L-Valine, 2,3-dimethyl- would be expected to:

Disrupt Secondary Structures: The bulky side chain would likely prevent the formation of stable α-helices and β-sheets in peptides, forcing the peptide backbone into unusual conformations.

Influence Protein Folding and Stability: If incorporated into a protein, it could interfere with the normal packing of hydrophobic cores, potentially leading to misfolding and decreased thermal stability.

Probe Enzyme Active Sites: It could be used to investigate the spatial constraints of an enzyme's active site. The ability or inability of an enzyme to process a substrate containing this amino acid would provide information about the size and shape of its binding pocket.

These types of studies are crucial for understanding the fundamental principles of protein structure and function, independent of any direct pharmacological application.

Application as Chiral Building Blocks and Auxiliaries in Asymmetric Organic Synthesis

Chiral amino acids and their derivatives are widely used as chiral auxiliaries or building blocks in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The effectiveness of a chiral auxiliary often depends on its ability to create a rigid and well-defined chiral environment that biases the approach of a reactant to one face of a prochiral substrate.

Given its structure, L-Valine, 2,3-dimethyl- could hypothetically be used to create highly effective chiral auxiliaries. The steric bulk of the 2,3-dimethylated side chain would be expected to provide excellent stereochemical control by effectively blocking one face of a reactive intermediate.

For example, derivatives of L-valine are used to create oxazolidinone chiral auxiliaries, which are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. An auxiliary derived from L-Valine, 2,3-dimethyl- would be even more sterically demanding, potentially leading to higher diastereoselectivity in such reactions.

Table 2: Potential Applications of L-Valine, 2,3-dimethyl- in Asymmetric Synthesis

| Application | Description | Expected Outcome |

| Chiral Auxiliary | The amino acid would be temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary would be cleaved and recovered. | The extreme steric bulk could lead to very high levels of diastereoselectivity in reactions like asymmetric alkylations or Diels-Alder reactions. |

| Chiral Ligand | Incorporated into a ligand for an asymmetric metal catalyst. | The chiral environment created by the ligand would influence the stereochemical outcome of the catalyzed reaction, such as asymmetric hydrogenation. |

| Chiral Building Block | Used as a starting material for the synthesis of complex, enantiomerically pure molecules. | The defined stereochemistry of the amino acid would be carried through the synthetic sequence to the final product. |

This table represents potential applications based on the known uses of similar chiral amino acids, as direct examples using L-Valine, 2,3-dimethyl- are not available in the literature.

Emerging Research Areas and Future Directions for L Valine, 2,3 Dimethyl

Advancements in Stereoselective and Sustainable Synthesis Methodologies

The creation of sterically congested, multiple stereocenters, as found in L-Valine, 2,3-dimethyl-, is a significant challenge in organic synthesis. Current research is aimed at developing highly efficient and controlled methods to produce such complex amino acids.

Stereoselective Synthesis: The primary hurdle is the simultaneous control of stereochemistry at the α- and β-positions.

Chiral Auxiliary-Based Methods: One established approach for creating α-methylated amino acids involves the use of chiral auxiliaries, such as those derived from L-valine itself, to direct the stereoselective alkylation of an enolate intermediate. uni-konstanz.de This method achieves high diastereoselectivity for the α-position. uni-konstanz.de

Substrate and Reagent Control: For controlling adjacent stereocenters, strategies involving both substrate-controlled and reagent-controlled reductions are being explored. For instance, the stereoselective reduction of an enone-derived amino acid can yield different diastereomers depending on the reducing agent used, such as L-selectride or a CBS reagent. acs.org

Asymmetric Strecker Synthesis: Modifications of the Strecker synthesis, a classic method for amino acid production, are being developed to accommodate sterically demanding ketones and to achieve high enantioselectivity through the use of chiral catalysts.

Sustainable Methodologies: Green chemistry principles are increasingly being integrated into synthetic routes.

Catalytic Approaches: There is a shift from stoichiometric reagents to catalytic methods, including organocatalysis and transition-metal catalysis, to reduce waste and improve atom economy.

Biocatalytic Synthesis: The use of enzymes to catalyze key steps offers the potential for high stereoselectivity under mild, environmentally benign conditions. However, the highly substituted nature of precursors to L-Valine, 2,3-dimethyl- presents a significant challenge for enzyme recognition and activity.

Deep Eutectic Solvents (DES): Novel reaction media, such as deep eutectic solvents based on natural compounds like valine and malonic acid, are being investigated as green alternatives to traditional organic solvents for certain synthetic steps. nih.gov

| Methodology | Key Features | Challenges for L-Valine, 2,3-dimethyl- | References |

|---|---|---|---|

| Chiral Auxiliary-Directed Alkylation | High diastereoselectivity for α-alkylation. Well-established for α-monomethylation. | Requires sequential alkylations; significant steric hindrance at both α and β positions complicates the reaction. | uni-konstanz.de |

| Reagent-Controlled Reduction | Allows for selective formation of specific diastereomers from a common precursor. | Requires a suitable enone precursor which may be complex to synthesize. | acs.org |

| Green Catalysis (e.g., DES) | Sustainable, non-toxic, and potentially reusable catalytic systems. | Limited applicability to the full synthetic route; substrate solubility and reactivity may be issues. | nih.gov |

Novel Applications in Biocatalysis and Enzyme Engineering

The incorporation of non-canonical amino acids like L-Valine, 2,3-dimethyl- into enzymes is an emerging frontier in biocatalysis. The extreme steric bulk of this residue can be exploited to rationally engineer enzyme properties.

Modulating Enzyme Stability: Introducing a conformationally rigid and bulky residue can enhance the thermal and chemical stability of an enzyme by restricting backbone flexibility and promoting a well-folded state.

Altering Substrate Specificity: The steric hindrance of L-Valine, 2,3-dimethyl- can be used to reshape an enzyme's active site. This can block the binding of original substrates while potentially opening up new binding pockets for non-native substrates, thereby creating novel enzymatic activities.

Enhancing Enantioselectivity: By placing a sterically demanding residue near the active site, the possible orientations for a substrate to bind can be limited, leading to an enhancement in the enantioselectivity of the catalyzed reaction. unipd.it

Future research in this area will involve developing more efficient methods for ribosomal incorporation of such bulky amino acids and using computational models to predict the precise locations where their introduction would yield the most beneficial effects on enzyme function.

Advanced Structural Biology Applications for Understanding Molecular Recognition

The conformational constraints imposed by L-Valine, 2,3-dimethyl- make it an invaluable tool for structural biology, particularly for studying molecular recognition events such as protein-ligand and protein-protein interactions.

By substituting a natural amino acid with L-Valine, 2,3-dimethyl- in a peptide or protein, researchers can lock the local backbone into a specific conformation. This allows for the systematic probing of how conformational changes affect binding affinity and specificity.

NMR Spectroscopy: In NMR studies, the rigid structure simplifies complex spectra and can help elucidate the bound conformation of a peptide ligand. Isotope labeling of the methyl groups can provide specific distance restraints for high-resolution structure determination. researchgate.net

X-ray Crystallography: Incorporating this amino acid can promote crystallization by reducing the conformational heterogeneity of a protein or peptide, leading to better-defined electron density maps.

Probing Binding Pockets: The bulky side chain can be used as a "probe" to map the steric and hydrophobic limits of a receptor's binding pocket, providing crucial information for drug design. Its hydrophobicity makes it a key component for recognition domains of specific ligands. study.com

These applications provide high-resolution insights into the structural basis of molecular interactions, guiding the rational design of new therapeutics and biomolecules.

Computational Design and Predictive Modeling for New Analogs with Tailored Properties

Computational chemistry and machine learning are becoming indispensable for exploring the potential of novel amino acids. nih.gov In silico methods allow for the rapid screening and design of analogs of L-Valine, 2,3-dimethyl- with fine-tuned properties before undertaking complex and costly synthesis.

Predicting Conformational Preferences: Molecular dynamics (MD) simulations can predict the preferred dihedral angles (phi/psi) of L-Valine, 2,3-dimethyl-, providing a basis for its use in designing peptides with specific secondary structures.

Designing Novel Binders: Computational protein design software can model the incorporation of this amino acid into peptide scaffolds to create new, high-affinity binders for therapeutic targets. nih.gov The software can optimize surrounding residues to accommodate the bulky side chain and maximize favorable interactions.

Predicting ADME Properties: For therapeutic applications, quantitative structure-activity relationship (QSAR) models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of peptides containing these novel residues, helping to identify candidates with better drug-like characteristics. nih.gov

| Property | L-Valine (Predicted/Known) | L-Valine, 2,3-dimethyl- (Hypothetical Predicted) | Implication of Change |

|---|---|---|---|

| Preferred Phi (φ) Angle | ~ -140° (β-sheet) | Highly restricted range, e.g., ~ -60° ± 20° | Induces helical or turn-like conformations. |

| Preferred Psi (ψ) Angle | ~ +135° (β-sheet) | Highly restricted range, e.g., ~ -40° ± 20° | Strongly dictates local backbone structure. |

| Side Chain Rotamers | Multiple low-energy rotamers | Single dominant rotamer | Reduces conformational entropy upon binding. |

| Solvent Accessible Surface Area | ~155 Ų | >180 Ų | Increases hydrophobicity and potential for van der Waals interactions. |

Potential for Material Science and Bio-inspired Applications

The unique structural properties of L-Valine, 2,3-dimethyl- make it an attractive building block for the bottom-up design of novel biomaterials and functional molecular architectures.

Peptide Mimetics: Peptoids and other peptide mimics incorporating analogs of L-Valine, 2,3-dimethyl- can be designed to replicate the structure and function of natural peptides while having enhanced stability against proteolytic degradation. mdpi.com The conformational rigidity imparted by this residue is key to maintaining the bioactive shape.

Self-Assembling Structures: The self-assembly of short peptides is governed by a delicate balance of hydrogen bonding and hydrophobic interactions. manchester.ac.uk The bulky, hydrophobic side chain of L-Valine, 2,3-dimethyl- can be used to direct the assembly of peptides into specific nanostructures, such as fibers, ribbons, or nanotubes. nih.gov By controlling the sequence and placement of this residue, materials with tailored morphologies and properties can be fabricated for applications in tissue engineering, drug delivery, and nanoelectronics.

Bio-inspired Materials: The ability to form stable, well-defined structures makes this amino acid a candidate for creating robust chassis materials for synthetic cells or for designing surfaces that can control protein adsorption and cell adhesion. rsc.org

Future work will focus on synthesizing and characterizing the self-assembling behavior of peptides rich in L-Valine, 2,3-dimethyl- and exploring their use in creating advanced functional materials.

Q & A

Q. What are the optimal synthetic routes for 2,3-dimethyl-L-valine, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves alkylation or enzymatic modification of L-valine. For example, esterification or acetylation protocols (e.g., using 2,5-dioxo-1-pyrrolidinyl esters as intermediates) can introduce methyl groups at the 2,3-positions . To ensure stereochemical integrity:

- Use chiral catalysts or enzymes (e.g., acylases) to retain the L-configuration.

- Validate purity via -qNMR or chiral HPLC, referencing isotopic standards (e.g., -labeled valine derivatives) .

Data Table : Common Characterization Techniques

| Technique | Purpose | Key Parameters |

|---|---|---|

| Chiral HPLC | Stereoisomer separation | Column: Chiralpak AD-H; Mobile phase: hexane/isopropanol (90:10) |

| -NMR | Methyl group confirmation | δ 0.9–1.2 ppm (doublet for 2,3-dimethyl) |

Q. How can researchers verify the structural identity of 2,3-dimethyl-L-valine derivatives?

- Methodological Answer : Combine spectroscopic and computational methods:

- MS/MS fragmentation : Look for m/z peaks corresponding to methyl group loss (e.g., [M+H] → [M+H–CH]) .

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes for methyl substituents .

Note : Cross-validate with X-ray crystallography if crystalline derivatives are available .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace 2,3-dimethyl-L-valine in biological matrices, and how can they be mitigated?

- Methodological Answer : Challenges include matrix interference and low analyte concentration. Solutions:

- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with - or -labeled internal standards to correct for ion suppression .

- Derivatization : Use dansyl chloride or FMOC-Cl to enhance LC-MS sensitivity .

Example Workflow :

Extract samples with acidified methanol.

Derivatize with FMOC-Cl.

Analyze via UPLC-MS/MS (MRM mode for m/z transitions).

Q. How do conflicting data on 2,3-dimethyl-L-valine’s metabolic effects in animal models arise, and how should they be resolved?

- Methodological Answer : Contradictions often stem from:

- Dose-dependent effects : High doses may saturate transporters (e.g., LAT1), altering uptake kinetics .

- Species-specific metabolism : Piglets show valine-driven mTOR activation, while rodents prioritize BCAA catabolism .

Resolution Strategies : - Conduct dose-response studies with isotopic tracers (e.g., -valine) to track metabolic flux .

- Use knockout models (e.g., LAT1-deficient mice) to isolate transport mechanisms .

Q. What experimental design considerations are critical for studying 2,3-dimethyl-L-valine’s role in neurotransmitter synthesis?

- Methodological Answer : Focus on cell-type specificity and precursor availability :

- In vitro models : Use GABAergic neuron cultures to monitor valine uptake and GABA production via HPLC-ECD .

- Isotopic labeling : Apply -valine to trace carbon flux into GABA via TCA cycle intermediates .

Key Controls : - Include competitive inhibitors (e.g., leucine) to assess transporter selectivity.

- Measure ATP levels to rule out energy depletion effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.